N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core. Its structure includes:
- A thiazolo[3,2-a]pyrimidine scaffold with a 5-oxo group at position 3.
- A carboxamide group at position 6, linked to a 2,3-dihydro-1,4-benzodioxin moiety.
This benzodioxin substituent distinguishes it from other analogs, as the oxygen-rich bicyclic system may enhance solubility and influence pharmacological activity through electronic or steric effects .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c19-13(10-8-16-15-18(14(10)20)3-6-23-15)17-9-1-2-11-12(7-9)22-5-4-21-11/h1-2,7-8H,3-6H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLHJXGEWZKWSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) as a base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like sodium borohydride (NaBH₄), and various alkyl or aryl halides for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of N-substituted derivatives .
Scientific Research Applications
Anticancer Activity
One of the primary areas of research surrounding this compound is its potential anticancer properties. Studies have shown that derivatives of thiazolo-pyrimidines exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study : A study published in Molecules demonstrated the synthesis of thiazolo-pyrimidine derivatives and their evaluation against human cancer cell lines. The results indicated that specific derivatives exhibited IC50 values in the micromolar range, suggesting promising anticancer activity .
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory effects. Molecular docking studies have suggested that it could act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes.
Case Study : A study conducted by researchers at Mahatma Gandhi University explored the anti-inflammatory potential of similar compounds through in silico docking studies. The findings suggested that certain derivatives could effectively bind to 5-LOX with favorable binding energies .
Synthetic Approaches
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine derivatives involves multi-step reactions starting from readily available precursors. Various methods have been reported in literature emphasizing the importance of optimizing reaction conditions for yield and purity.
Synthesis Example : A typical synthetic route includes the condensation of appropriate benzodioxin derivatives with thiazolo-pyrimidine precursors under acidic or basic conditions to yield the desired product.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like cholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters in the synaptic cleft, potentially improving cognitive function .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Thiazolo[3,2-a]pyrimidine derivatives vary primarily in substituents at positions 2, 5, 6, and 5. Key comparisons include:
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitriles in 11a ) enhance stability but may reduce solubility. Benzodioxin vs. Carboxamide vs. Ester: Carboxamide derivatives (e.g., AC1MEI5J ) often exhibit better pharmacokinetic profiles than esters due to resistance to hydrolysis.
Key Observations :
- The target compound’s synthesis likely mirrors methods in , but substituting benzodioxin-6-amine for aldehydes.
- Yields for similar compounds range from 57% to 78%, suggesting moderate efficiency .
Physicochemical Properties
Key Observations :
- The benzodioxin group may increase melting points compared to non-oxygenated analogs due to enhanced crystal packing .
- Carboxamide NH stretches (~3400 cm⁻¹) and carbonyl peaks (~1700 cm⁻¹) are consistent across derivatives .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial and anticancer properties.
The compound has a complex structure characterized by the presence of a thiazole ring fused with a pyrimidine moiety and a benzodioxin substituent. Its chemical formula is , with a molecular weight of 296.31 g/mol. The detailed structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to thiazole and pyrimidine derivatives. For instance:
- In vitro Studies : Research demonstrated that thiazole derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. A specific derivative showed minimum inhibitory concentrations (MIC) as low as 40 μg/mL against Staphylococcus aureus and Bacillus subtilis .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Thiazole Derivative 1 | S. aureus | <40 |
| Thiazole Derivative 2 | B. subtilis | <47 |
| Benzothiazolopyrimidine | C. albicans | <207 |
Anticancer Activity
The anticancer potential of the compound has also been explored in various cell lines:
- Cell Viability Assays : A study reported that certain thiazole derivatives significantly reduced the viability of Caco-2 cells (39.8% viability compared to untreated controls). The incorporation of specific substituents enhanced anticancer activity against both Caco-2 and A549 cell lines .
| Compound | Cell Line | Viability (%) |
|---|---|---|
| Compound A | Caco-2 | 39.8 |
| Compound B | A549 | 31.9 |
The biological activity of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine derivatives is often attributed to their ability to interact with specific biological targets:
- DNA Gyrase Inhibition : Molecular docking studies suggest that these compounds can bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Study on Antimicrobial Efficacy : A comprehensive study evaluated various thiazole derivatives against resistant strains of bacteria and fungi. The results indicated broad-spectrum activity and suggested that modifications in the thiazole structure could enhance efficacy .
- Anticancer Evaluation : Another study focused on the anticancer properties of benzothiazolopyrimidine analogs showed promising results against multiple cancer cell lines with significant reductions in cell viability .
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Purpose | Yield/Purity |
|---|---|---|---|
| Amide Bond Formation | EDC, HOBt, DMF, RT, 24h | Coupling | 75% (HPLC >95%) |
| Purification | Ethyl acetate/hexane (3:7) | Isolation | Purity >98% |
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) for structural confirmation be resolved?
Methodological Answer:
Discrepancies between NMR (e.g., unexpected splitting) and X-ray crystallography (e.g., bond angles) may arise due to dynamic conformational changes in solution vs. solid state. Resolution strategies include:
- Dynamic NMR Studies : Variable-temperature NMR to detect rotational barriers or tautomerism .
- X-Ray Refinement : High-resolution single-crystal X-ray diffraction (e.g., R factor <0.06) to validate bond lengths and dihedral angles .
- DFT Calculations : Computational modeling (e.g., Gaussian 09) to compare theoretical/experimental spectra .
Example from Evidence : In a related thiazolopyrimidine, X-ray data revealed a puckered pyrimidine ring (deviation: 0.224 Å from plane), explaining NMR signal broadening .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR to confirm benzodioxin and thiazolopyrimidine moieties (e.g., δ 6.8–7.2 ppm for aromatic protons) .
- HRMS : Exact mass analysis (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₈H₁₅N₃O₄S: 382.0862) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C in benzodioxin) .
Advanced: How can researchers design assays to evaluate its kinase inhibition potential?
Methodological Answer:
- Target Selection : Prioritize kinases with structural homology to CDKs (e.g., CDK2, CDK4) based on docking studies .
- Assay Protocol :
- Control Compounds : Compare with roscovitine (CDK inhibitor) to benchmark activity .
Data Conflict Example : Discrepancies between in vitro (low µM IC₅₀) and cellular (no apoptosis) results may arise from poor membrane permeability, requiring logP optimization .
Advanced: What computational strategies predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (e.g., CDK2 PDB: 1HCL). Focus on hydrogen bonds with Glu81 and hydrophobic contacts with Phe82 .
- MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2.0 Å) .
- QSAR Models : Build regression models using IC₅₀ data from analogs to predict activity cliffs .
Basic: How should stability studies be conducted under physiological conditions?
Methodological Answer:
- Buffer Solutions : Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24h .
- Analysis : Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) and identify byproducts with LC-MS .
- Light Sensitivity : Store solutions in amber vials; assess photodegradation under UV light (λ = 254 nm) .
Advanced: What strategies address low solubility in bioactivity assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to enhance aqueous solubility .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Advanced: How can researchers validate off-target effects in phenotypic assays?
Methodological Answer:
- Chemoproteomics : Use affinity-based probes (ABPs) with a biotin tag to pull down interacting proteins .
- CRISPR Screening : Genome-wide knockout libraries to identify synthetic lethal partners .
- Transcriptomics : RNA-seq of treated vs. untreated cells to map pathway enrichment (e.g., KEGG analysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
